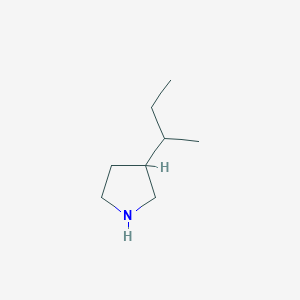
3-(1-Methylpropyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methylpropyl)pyrrolidine, also known as 3-sec-butylpyrrolidine, is an organic compound with the molecular formula C8H17N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylpropyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For example, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at elevated temperatures and pressures can yield pyrrolidine derivatives . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective synthesis of pyrrolidine rings .
Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves continuous processes with fixed-bed reactors. The reaction conditions include temperatures ranging from 165–200°C and pressures of 17–21 MPa. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
化学反应分析
Types of Reactions: 3-(1-Methylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
科学研究应用
3-(1-Methylpropyl)pyrrolidine has several applications in scientific research:
作用机制
The mechanism of action of 3-(1-Methylpropyl)pyrrolidine and its derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, some pyrrolidine derivatives act as enzyme inhibitors, blocking the active sites and preventing substrate binding . The exact pathways and targets depend on the specific structure and functional groups of the compound .
相似化合物的比较
Pyrrolidine: The parent compound, a simple five-membered ring with a nitrogen atom.
Pyrroline: A similar compound with one double bond in the ring.
Pyrrolizidine: Contains two fused five-membered rings with nitrogen atoms.
Uniqueness: 3-(1-Methylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sec-butyl group at the 3-position influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
3-butan-2-ylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(2)8-4-5-9-6-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQACYVUCFJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
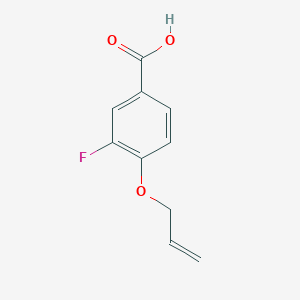
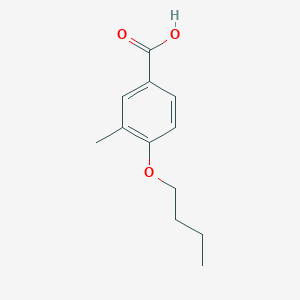
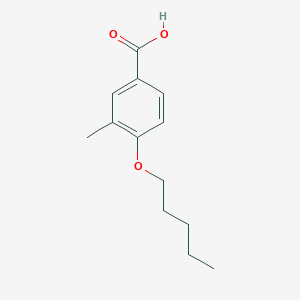
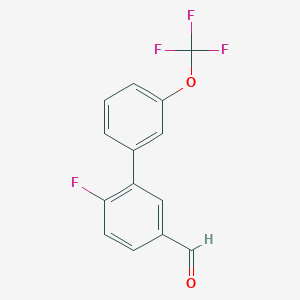
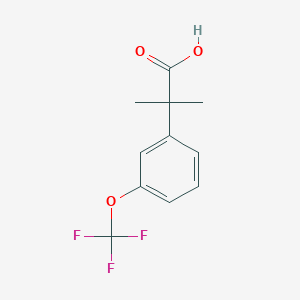
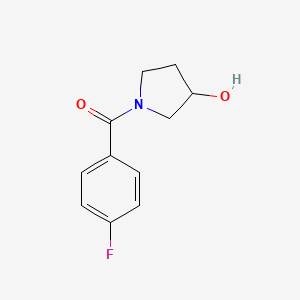
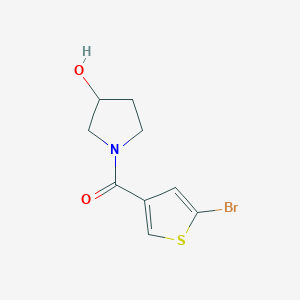


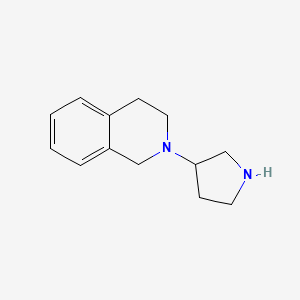
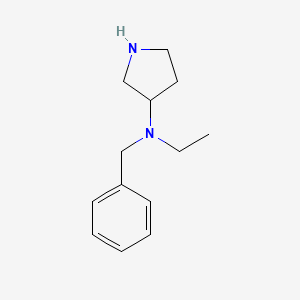
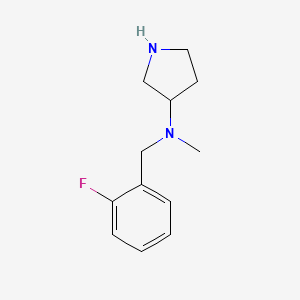
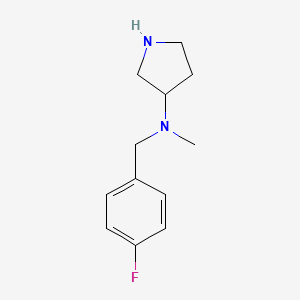
![(Propan-2-yl)[(quinolin-4-yl)methyl]amine](/img/structure/B7870631.png)
